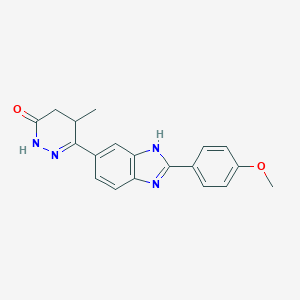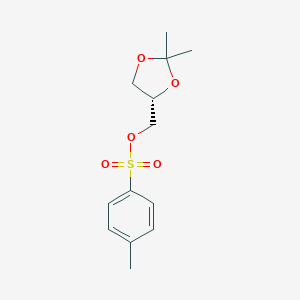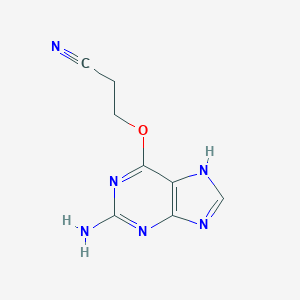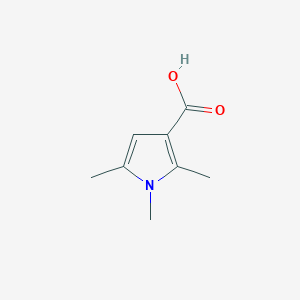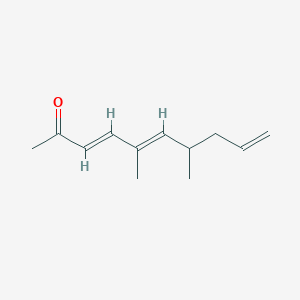
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Mécanisme D'action
The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
Effets Biochimiques Et Physiologiques
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one.
Orientations Futures
There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one and its potential interactions with other drugs. Finally, studies investigating the effects of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one on cognitive function and neurodegenerative diseases may also be of interest.
Méthodes De Synthèse
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one in high yields and purity.
Applications De Recherche Scientifique
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.
Propriétés
Numéro CAS |
111317-19-2 |
|---|---|
Nom du produit |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+ |
Clé InChI |
IXZWQDWXMZBAEO-MFDVASPDSA-N |
SMILES isomérique |
CC(CC=C)/C=C(\C)/C=C/C(=O)C |
SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
SMILES canonique |
CC(CC=C)C=C(C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



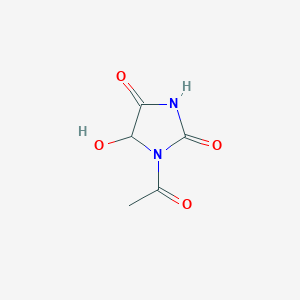
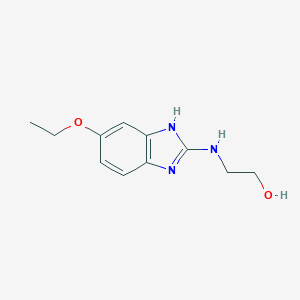
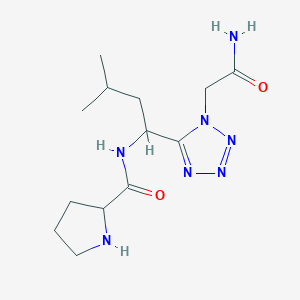
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
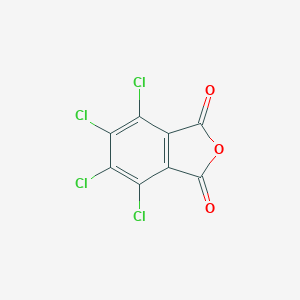
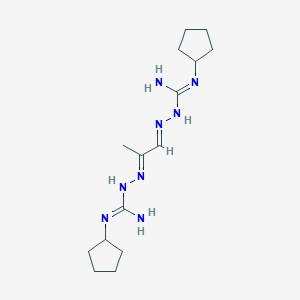
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
